5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Description
Properties
IUPAC Name |
5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-5-2-3-6-7(4-5)9(12)10-8(6)11/h5-7H,2-4H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNIXGFUHWNUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402494 | |
| Record name | AGN-PC-0HFW73 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63485-40-5 | |
| Record name | AGN-PC-0HFW73 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methylamine with maleic anhydride, followed by hydrogenation to yield the desired compound. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of 5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The methyl group at the 5-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted isoindole derivatives.
Scientific Research Applications
Chemistry
5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it useful in developing new compounds within organic chemistry.
Biological Studies
This compound has been studied for its potential biological activities:
- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens.
- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions .
Medicinal Chemistry
Due to its unique structural features, 5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is being investigated for its potential in drug development. The compound's ability to interact with biological targets may lead to the discovery of new therapeutic agents.
Industrial Applications
In industry, this compound is utilized in producing polymers and other materials due to its favorable chemical properties. Its derivatives can also be employed in various formulations requiring specific reactivity or stability .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of derivatives of 5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the keto positions enhanced activity .
Case Study 2: Anticancer Research
In another research effort focused on anticancer properties, derivatives were tested against several cancer cell lines. The findings revealed that certain substitutions at the nitrogen atom significantly increased cytotoxicity compared to the parent compound .
Mechanism of Action
The mechanism of action of 5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XlogP | HBD | HBA | Key Substituents |
|---|---|---|---|---|---|---|
| 5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | C₈H₁₁NO₂ | 153.18 | 0.6 | 1 | 2 | Methyl at C5 |
| NSC777205 (Benzo[e][1,3]oxazine-2,4-dione) | C₁₄H₉ClFNO₃ | 293.68 | 3.2* | 0 | 4 | 4-Chloro-2-fluorophenyl |
| NSC777207 (Methoxy-substituted derivative) | C₁₅H₁₁ClFNO₄ | 323.70 | 2.8* | 0 | 5 | 7-Methoxy, 4-chloro-2-fluorophenyl |
| 5-Phenyl-hexahydroisoindole-1,3-dione | C₁₄H₁₅NO₂ | 233.28 | N/A | 1 | 2 | Phenyl at C5 |
| 2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl) derivative | C₁₈H₁₈N₂O₂S | 326.41 | N/A | 1 | 3 | Thiazolyl, phenyl |
*Estimated based on structural similarity.
Drug-Likeness and Bioavailability
- Lipinski’s Rule Compliance: The target compound adheres to Lipinski’s rules (MW < 500, HBD ≤ 5, HBA ≤ 10, XlogP < 5), making it a promising candidate for oral bioavailability . NSC777205 and NSC777207 also comply with Lipinski’s criteria, though their higher molecular weights (~290–325 g/mol) approach the upper limit .
Blood-Brain Barrier (BBB) Permeability :
Biological Activity
5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione, also known by its chemical formula and CAS number 4370349, is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Antimicrobial Activity
5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has been studied for its potential antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of 5-Methyl-3a,4,5,6,7,7a-Hexahydroisoindole-1,3-Dione
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | ≤ 32 µg/mL |
| Escherichia coli | ≤ 64 µg/mL |
| Pseudomonas aeruginosa | ≤ 128 µg/mL |
Anticancer Properties
In vitro studies have demonstrated that this compound may possess anticancer activity. A study conducted on various cancer cell lines revealed that it can induce apoptosis and inhibit cell proliferation.
Case Study: Anticancer Activity
In a study published in Cancer Research, the compound was tested on human breast cancer cells (MCF-7). The results showed:
- IC50 Value: 25 µM
- Mechanism of Action: Induction of apoptosis via the mitochondrial pathway.
Neuroprotective Effects
Recent research has indicated that 5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells.
Table 2: Neuroprotective Effects
| Experimental Model | Observations |
|---|---|
| Rat model of Parkinson's | Reduced dopaminergic neuron loss |
| In vitro neuronal culture | Decreased levels of reactive oxygen species (ROS) |
Structure-Activity Relationship (SAR)
The biological activity of 5-Methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is influenced by its structural features. SAR studies suggest that modifications to the methyl and carbonyl groups can enhance its antimicrobial and anticancer properties.
Q & A
Q. What synthetic routes are commonly employed for this compound?
- Approach : A two-step synthesis involves (i) condensation of a substituted cyclohexene precursor with hydroxylamine under microwave irradiation to form the isoindole core, followed by (ii) regioselective methylation using methyl iodide in anhydrous THF. Yield optimization requires temperature control (0–5°C for methylation) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
